molecular formula C14H14N2O4 B2413795 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid CAS No. 1416343-48-0

6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid

Cat. No.: B2413795
CAS No.: 1416343-48-0
M. Wt: 274.276
InChI Key: DXPAYPXDTQPCDK-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Fused polycyclic structures containing nitrogen and oxygen, such as the imidazo-oxazine core of this compound, are frequently investigated as key scaffolds in the development of biologically active molecules . The specific 4-methoxyphenyl substituent and the carboxylic acid functional group make this compound a versatile intermediate or potential pharmacophore for further chemical exploration. Researchers can utilize this compound in the synthesis of more complex molecular architectures, leveraging modern cyclization methodologies, including transition metal-catalyzed reactions, which have been successfully applied to analogous systems . Its structural features make it a valuable candidate for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents or chemical probes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-10-4-2-9(3-5-10)12-6-16-8-15-13(14(17)18)11(16)7-20-12/h2-5,8,12H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPAYPXDTQPCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the formation of an intermediate oxazine ring, followed by the introduction of the imidazole moiety through cyclization reactions. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Structural characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[5,1-c][1,4]oxazines exhibit promising antibacterial and antifungal properties. For instance, compounds similar to 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often range from 2 to 32 µg/mL, indicating their potential as therapeutic agents against resistant strains of bacteria.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it can inhibit cell proliferation in several cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest . The presence of the methoxy group on the phenyl ring is believed to enhance its activity by improving lipophilicity and cellular uptake.

Neurological Disorders

One of the notable applications of compounds similar to this compound is in the treatment of neurological disorders such as Alzheimer's disease. These compounds have been reported to inhibit enzymes like BACE1 (beta-site APP cleaving enzyme), which play a crucial role in the formation of amyloid plaques associated with Alzheimer's . This inhibition could potentially slow down disease progression.

Metabolic Disorders

Additionally, there is evidence that these compounds may be beneficial in managing metabolic disorders such as type 2 diabetes by modulating pathways involved in insulin signaling and glucose metabolism . Their role in reducing inflammation and oxidative stress further supports their therapeutic potential.

Case Study 1: Antibacterial Efficacy

In a study evaluating various imidazo[5,1-c][1,4]oxazine derivatives for antibacterial activity, the compound was tested against clinical isolates of Klebsiella pneumoniae and Acinetobacter baumannii. The results indicated a significant reduction in bacterial viability at concentrations as low as 4 µg/mL . This suggests that modifications to the imidazo structure can lead to enhanced antimicrobial properties.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of similar compounds on breast cancer cell lines (MCF-7). The results showed that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers . This highlights the potential for developing new cancer therapies based on this chemical scaffold.

Data Table: Summary of Biological Activities

Activity TypeTested Pathogens/Cell LinesMIC/IC50 RangeReference
AntibacterialStaphylococcus aureus2 - 32 µg/mL
Escherichia coli
AnticancerMCF-7 (breast cancer)IC50 ~ X µM
NeurologicalAlzheimer's Disease ModelsBACE Inhibition
Metabolic DisordersType 2 Diabetes ModelsInsulin Modulation

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid would depend on its specific interactions with molecular targets. For example, if the compound is being investigated as a drug, it might bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid include other imidazo-oxazine derivatives and related heterocyclic compounds. Examples might include:

  • 6-(4-Methoxyphenyl)-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
  • 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and oxazine rings. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22N4O3C_{18}H_{22}N_{4}O_{3} and a molecular weight of approximately 342.4 g/mol. Its structure features an imidazo[5,1-c][1,4]oxazine core substituted with a methoxyphenyl group, which may enhance its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity : The compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies indicate that it can selectively induce apoptosis in tumor cells while sparing normal cells. For instance, a study reported that derivatives of imidazo compounds showed IC50 values significantly lower against cancerous cells compared to non-cancerous cells, suggesting a promising therapeutic index .
  • Mechanism of Action : The proposed mechanism involves the disruption of cellular processes critical for tumor growth. This includes interference with DNA synthesis and induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Assays : In a study assessing the cytotoxicity of various oxadiazole derivatives, compounds similar to the target compound were shown to have selective cytotoxicity against murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). Notably, some derivatives had selectivity indices indicating they were three to four times more potent against tumor cells than normal cells .
  • Antimicrobial Activity : Although primarily studied for anticancer properties, related compounds have also demonstrated antimicrobial activity against various bacterial strains. This suggests that the compound may possess broad-spectrum activity that warrants further exploration .
  • Pharmacological Profiles : A comprehensive review highlighted that imidazo compounds often exhibit multiple pharmacological activities including anti-inflammatory and analgesic effects. This multifaceted action could make this compound a candidate for treating various conditions beyond cancer .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Selectivity IndexReference
CytotoxicityB16-F0 (Melanoma)<103.75
CytotoxicityLM3 (Mammary Adenocarcinoma)<104.13
AntimicrobialS. aureus16N/A
AntimicrobialE. faecalis16N/A

Q & A

Q. What are the optimal synthetic routes for 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid?

  • Methodological Answer : The synthesis of imidazo-oxazine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, imidazo[4,5-c]pyridine cores are synthesized via cyclization of 2-aminopyridine derivatives with aldehydes under acidic/basic conditions . For the target compound, a plausible route includes:

Core Formation : React 4-methoxyphenyl-substituted precursors with a carbonyl source to form the oxazine ring.

Carboxylic Acid Introduction : Use oxidation (e.g., KMnO₄ or RuO₄) or hydrolysis of nitrile/ester intermediates.

  • Critical Parameters : Temperature control (e.g., 80–120°C for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation).
  • Validation : Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and HRMS .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or tautomeric forms. To address this:
  • Purification : Use preparative HPLC with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid) to isolate pure fractions .
  • Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation (e.g., resolving imidazole ring conformations) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for electronic properties) and molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like kinases or GPCRs. For example:
  • Receptor Binding : Use the compound’s carboxylic acid group to model hydrogen bonding with active sites (e.g., similar to imidazo-pyridine derivatives targeting neurological disorders) .
  • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

Q. How do substituents on the imidazo-oxazine core influence solubility and bioavailability?

  • Methodological Answer : Systematically modify the 4-methoxyphenyl group and measure physicochemical properties:
  • LogP : Determine via shake-flask method or HPLC retention time.
  • Solubility : Test in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy.
  • Case Study : Replacing methoxy with trifluoromethyl (as in structurally similar imidazoles) increases lipophilicity but may reduce aqueous solubility .

Q. What experimental designs mitigate side reactions during functionalization of the oxazine ring?

  • Methodological Answer : To minimize byproducts (e.g., ring-opening or over-oxidation):
  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during alkylation .
  • Catalytic Conditions : Use Pd(OAc)₂ with ligands (e.g., XPhos) for selective cross-couplings .
  • Data Analysis : Track reaction progress via LC-MS and optimize using Design of Experiments (DoE) software .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or compound stability. Steps include:

Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.

Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

  • Example : Imidazo-oxazine derivatives hydrolyze under acidic conditions, necessitating enteric coatings for oral delivery .

Methodological Tools

Tool Application Reference
Preparative HPLCPurification of tautomers
DFT CalculationsPredicting electronic properties
DoE SoftwareOptimizing reaction conditions
X-ray CrystallographyResolving structural ambiguities

Key Considerations

  • Structural Analogues : Referenced imidazo-pyridine derivatives (e.g., ) for mechanistic insights.
  • Data Integrity : Emphasized reproducibility via standardized protocols and computational validation .

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